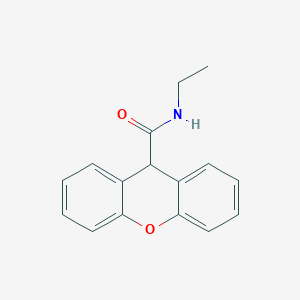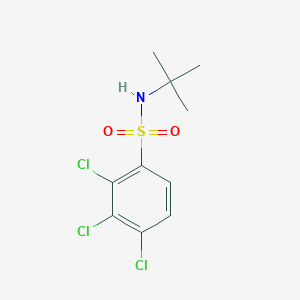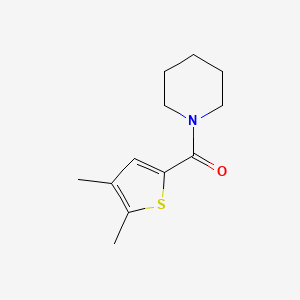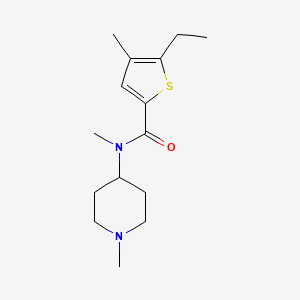
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in various diseases.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the inhibition of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, a protein that is essential for the biosynthesis of leukotrienes. By inhibiting 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, the compound reduces the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. This mechanism has been extensively studied and has been shown to be effective in reducing inflammation in animal models of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide have been extensively studied in animal models and cell cultures. The compound has been shown to reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been shown to reduce airway hyperresponsiveness, mucus production, and eosinophil infiltration in animal models of asthma and COPD. Furthermore, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have been shown to reduce inflammation and promote mucosal healing in animal models of IBD.
実験室実験の利点と制限
The advantages of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high potency and specificity for 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, which allows for precise and targeted inhibition of leukotriene biosynthesis. In addition, the compound has been extensively studied and optimized for high yield and purity, which makes it a reliable tool for research. However, the limitations of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in lab experiments include their potential off-target effects and the need for careful dosing and administration to avoid toxicity.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide and 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in general. One direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in combination with other anti-inflammatory agents for the treatment of asthma, COPD, and IBD. Another direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis. Furthermore, future research could focus on the development of more potent and selective 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors with fewer off-target effects and improved pharmacokinetic properties.
合成法
The synthesis of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction between 4-fluoro-benzaldehyde and 3-methylpyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride. This method has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been investigated for their potential use as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-8-16-14(10)17-13(18)9-11-4-6-12(15)7-5-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFUOZGXMXFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)


![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)
![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)




![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)